REACTION_CXSMILES
|
O.[Cl:2][C:3]([Cl:8])([Cl:7])[CH:4]([OH:6])[OH:5].[CH2:9](O)[CH2:10][CH2:11][CH3:12].[CH3:14][C:15]1C=CC(S(O)(=O)=O)=[CH:17][CH:16]=1>C1C=CC=CC=1>[CH2:9]([O:5][CH:4]([O:6][CH2:14][CH2:15][CH2:16][CH3:17])[C:3]([Cl:8])([Cl:7])[Cl:2])[CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
ClC(C(O)O)(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated on a water-bath
|
Type
|
CUSTOM
|
Details
|
the water separation
|
Type
|
WASH
|
Details
|
The benzene is washed with water and sodium hydrogen carbonate
|
Type
|
DISTILLATION
|
Details
|
distilled off
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
10 h |
Name
|
|
Type
|
|
Smiles
|
C(CCC)OC(C(Cl)(Cl)Cl)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |